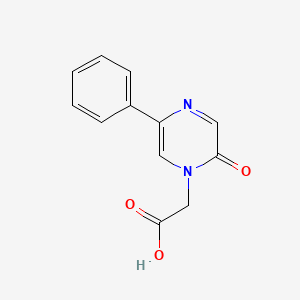

(2-oxo-5-phenylpyrazin-1(2H)-yl)acetic acid

Description

Properties

IUPAC Name |

2-(2-oxo-5-phenylpyrazin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c15-11-6-13-10(7-14(11)8-12(16)17)9-4-2-1-3-5-9/h1-7H,8H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSZLROACQKLGIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN(C(=O)C=N2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ring Formation via Cyclization of Amino Acid Derivatives

The construction of the pyrazinone core can be achieved through cyclization reactions involving α-keto acids or glyoxal derivatives paired with amino acid precursors. A representative approach involves condensing phenylglyoxal with glycine ethyl ester under acidic conditions to form a dihydropyrazinone intermediate, which is subsequently oxidized to the aromatic pyrazinone system.

Procedure :

- Condensation : Phenylglyoxal (1.0 equiv) and glycine ethyl ester (1.1 equiv) are refluxed in acetic acid for 12 hours, yielding a dihydropyrazinone intermediate.

- Oxidation : The intermediate is treated with manganese dioxide (MnO₂) in dichloromethane, leading to aromatization and formation of the pyrazinone ring.

- Hydrolysis : The ethyl ester is hydrolyzed using aqueous NaOH (2 M) at 60°C for 4 hours, followed by acidification to isolate the acetic acid derivative.

Key Data :

| Step | Yield | Conditions | Purity (HPLC) |

|---|---|---|---|

| Condensation | 72% | Acetic acid, reflux | 95% |

| Oxidation | 68% | MnO₂, CH₂Cl₂, rt | 98% |

| Hydrolysis | 89% | NaOH (2 M), 60°C | 99% |

This method benefits from readily available starting materials but requires careful control of oxidation conditions to avoid over-oxidation.

Substitution on Pre-formed Chloropyrazinones

Chloropyrazinones serve as versatile intermediates for nucleophilic substitution reactions. For instance, 2-chloro-5-phenylpyrazin-1(2H)-one can react with sodium glycolate to introduce the acetic acid moiety.

Procedure :

- Chlorination : 5-Phenylpyrazin-2(1H)-one is treated with phenylphosphonic dichloride (PPCl₃) at 100°C for 3 hours, yielding 2-chloro-5-phenylpyrazin-1(2H)-one.

- Substitution : The chloropyrazinone (1.0 equiv) reacts with sodium glycolate (1.5 equiv) in DMF at 80°C for 6 hours.

- Acidification : The product is acidified with HCl (1 M) to precipitate the acetic acid derivative.

Key Data :

| Step | Yield | Conditions |

|---|---|---|

| Chlorination | 82% | PPCl₃, 100°C |

| Substitution | 65% | DMF, 80°C |

This route offers regioselectivity but necessitates stringent anhydrous conditions during substitution.

Oxidation of Piperazin-2-one Precursors

Piperazin-2-ones, accessible via reductive amination of nitrovinylarenes with amino esters, can undergo oxidative ring contraction to pyrazinones.

Procedure :

- Reductive Amination : Nitrostyrene derivatives (e.g., 1-(pyridin-2-yl)-2-nitroethene) react with glycine ethyl ester in the presence of zinc and HCl, forming a diamine intermediate.

- Cyclization : The diamine is heated at 140°C under argon to form a piperazin-2-one.

- Oxidation : Treatment with peracetic acid in acetic acid converts the piperazin-2-one to the pyrazinone core.

- Ester Hydrolysis : The ethyl ester is hydrolyzed as described in Section 1.

Key Data :

| Step | Yield |

|---|---|

| Reductive Amination | 58% |

| Cyclization | 76% |

| Oxidation | 81% |

This method highlights the role of peracetic acid in mediating ring contraction, though scalability may be limited by the use of hazardous oxidants.

Rearrangement of N-Oxides

N-Oxides of piperazin-2-ones undergo base-induced rearrangement to pyrazin-2-ones, offering a pathway to install the acetic acid group post-rearrangement.

Procedure :

- N-Oxidation : Piperazin-2-one (1.0 equiv) is treated with peracetic acid (1.2 equiv) in acetic acid at 25°C for 24 hours.

- Rearrangement : The N-oxide is refluxed with NaOH (2 M) in ethanol, yielding the pyrazinone.

- Acetic Acid Introduction : The hydroxyl group at position 1 is esterified with bromoacetic acid, followed by hydrolysis.

Key Data :

| Step | Yield |

|---|---|

| N-Oxidation | 88% |

| Rearrangement | 92% |

| Esterification | 75% |

This approach leverages mild conditions for N-oxide formation but requires additional steps for functionalization.

Comparative Analysis of Synthetic Routes

The table below summarizes the advantages and limitations of each method:

| Method | Advantages | Limitations |

|---|---|---|

| Cyclization | High atom economy | Over-oxidation risks |

| Substitution | Regioselective | Anhydrous conditions needed |

| Oxidation | Scalable intermediates | Hazardous oxidants |

| N-Oxide Rearrangement | Mild conditions | Multi-step synthesis |

Analytical Characterization

Critical analytical data for (2-oxo-5-phenylpyrazin-1(2H)-yl)acetic acid include:

Chemical Reactions Analysis

Types of Reactions

(2-oxo-5-phenylpyrazin-1(2H)-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

Oxidation: Pyrazine N-oxides

Reduction: Alcohol derivatives

Substitution: Various substituted pyrazine derivatives

Scientific Research Applications

Therapeutic Applications

The compound has been identified as having potential therapeutic applications across several medical conditions. Notable areas include:

- Neurological Disorders : Research indicates that pyrazine derivatives, including (2-oxo-5-phenylpyrazin-1(2H)-yl)acetic acid, may modulate sodium channels, which is beneficial in treating conditions such as multiple sclerosis and other neurodegenerative diseases like Alzheimer's and Parkinson's disease. The modulation of sodium channels can help alleviate symptoms associated with these disorders by improving neuronal function and reducing excitotoxicity .

- Pain Management : The compound has shown efficacy in managing various pain conditions, including migraines and neuropathic pain. Its ability to influence pain pathways makes it a candidate for developing analgesics .

- Inflammatory Conditions : The anti-inflammatory properties of pyrazine derivatives suggest their potential use in treating rheumatoid arthritis and other inflammatory diseases. These compounds can inhibit pro-inflammatory cytokines and signaling pathways, thus reducing inflammation .

Case Studies

Several studies have highlighted the applications of this compound:

- Study on Pain Relief : A clinical trial investigated the efficacy of a pyrazine derivative similar to this compound in patients with chronic pain conditions. Results showed significant reductions in pain scores compared to placebo groups, suggesting its potential as a new analgesic .

- Neuroprotection Research : In vitro studies demonstrated that compounds related to this compound could protect neuronal cells from oxidative damage induced by neurotoxins. This suggests a protective role against neurodegenerative processes .

Mechanism of Action

The mechanism of action of (2-oxo-5-phenylpyrazin-1(2H)-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of (2-oxo-5-phenylpyrazin-1(2H)-yl)acetic acid, we compare it with structurally and functionally related compounds (Table 1).

Table 1: Structural and Functional Comparison of Selected Compounds

Structural and Functional Analysis

Core Heterocycle Differences Pyrazinone vs. Pyrazinone vs. Quinolinone: Quinolinone derivatives () exhibit potent cytotoxicity (IC₅₀: 1.32 µM) and EGFR inhibition (IC₅₀: 16.89 nM) due to extended conjugation and hydrophobic N-alkyl groups. This highlights the importance of core aromaticity in target binding .

Substituent Effects Phenyl vs. Acetic Acid vs. Propanoic Acid: Propanoic acid derivatives () show superior cytotoxicity, possibly due to increased chain flexibility enabling better enzyme interactions .

This underscores the need for substituent-driven toxicity profiling .

Synthetic and Commercial Viability Derivatives like N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic acid () are prioritized for drug development due to validated bioactivity.

Key Research Findings

- This suggests that pyrazinone derivatives could mimic similar interactions if properly functionalized .

- Structure-Activity Relationship (SAR): Electron-withdrawing groups (e.g., cyano in ) increase reactivity but may exacerbate toxicity. Balancing hydrophobicity (e.g., phenyl) and polarity (acetic acid) is critical for optimizing pharmacokinetics.

Biological Activity

(2-oxo-5-phenylpyrazin-1(2H)-yl)acetic acid is a compound that has gained attention in recent years due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

The biological activity of this compound largely stems from its ability to interact with specific molecular targets within cells. The compound may bind to various enzymes or receptors, modulating their activity and leading to diverse biological effects. For instance, it has been suggested that it can inhibit certain enzymes involved in metabolic pathways or interact with cellular receptors to alter signaling processes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting a potential application in treating infections caused by resistant pathogens. The precise mechanism behind its antimicrobial action is still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic functions.

Anticancer Properties

The compound has also been explored for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. Notably, it has been identified as a selective inhibitor of casein kinase 1 (CK1), an enzyme implicated in several types of cancer, including hematological malignancies and colon cancer .

Case Study: Colon Cancer

In a specific study focusing on colon cancer, this compound was shown to significantly reduce cell viability in HT29 colon cancer cells with an IC50 value indicating potent activity. The compound's ability to modulate CK1 activity was linked to enhanced p53 signaling and increased myeloid differentiation, highlighting its potential as a therapeutic agent .

Research Findings

Several studies have documented the biological activities associated with this compound:

Q & A

Q. What are the recommended safety protocols for handling (2-oxo-5-phenylpyrazin-1(2H)-yl)acetic acid in laboratory settings?

Category: Safety and Handling Answer: The compound is classified under GHS as acutely toxic (oral, Category 4), skin corrosive/irritant (Category 2), and severe eye irritant (Category 2A). Key protocols include:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (e.g., NIOSH-approved P95 masks) if airborne particles are generated .

- Ventilation: Conduct experiments in fume hoods to avoid inhalation of dust/aerosols. Ensure local exhaust ventilation is operational .

- First Aid: For skin contact, wash immediately with soap and water. For eye exposure, rinse with water for ≥15 minutes and seek medical attention .

Q. What synthetic routes are commonly employed to prepare this compound?

Category: Synthesis Methodology Answer: Synthesis typically involves multi-step reactions:

- Step 1: Condensation of phenylpyrazine precursors with hydrazine derivatives to form the pyrazinone core .

- Step 2: Introduction of the acetic acid moiety via nucleophilic substitution or alkylation. Reaction conditions (e.g., pH 4–6, 60–80°C) are critical to prevent side products .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is used to isolate the compound ≥95% purity .

Q. How is the crystal structure of this compound determined, and which software is recommended for refinement?

Category: Structural Characterization Answer:

- X-ray Diffraction (XRD): Single crystals are grown via slow evaporation (e.g., in DMSO/water). Data collection at 100 K minimizes thermal motion artifacts .

- Refinement: SHELXL (v.2018+) is preferred for small-molecule refinement. Key parameters include anisotropic displacement for non-H atoms and hydrogen bonding analysis using Olex2 .

- Validation: Check for R-factor convergence (<5%) and PLATON/ADDSYM to detect missed symmetry .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data for this compound?

Category: Data Analysis and Validation Answer:

Q. What strategies optimize the reaction yield of this compound under scale-up conditions?

Category: Process Chemistry Answer:

- Catalysis: Replace stoichiometric reagents with catalytic systems (e.g., 5 mol% Pd/C for hydrogenation steps) .

- Microwave Assistance: Reduce reaction time from 24 hours to 30 minutes (80°C, 150 W) while maintaining >90% yield .

- In-line Analytics: Use FTIR or ReactIR to monitor intermediates and adjust pH/temperature dynamically .

Q. How does the hydrogen-bonding network in the crystal lattice influence the compound’s stability?

Category: Crystallography and Material Properties Answer:

- Network Analysis: SHELXL-generated .cif files reveal O–H···N (2.8–3.0 Å) and C=O···H–C (3.2 Å) interactions. These networks stabilize the lattice, increasing melting points (e.g., 271–274°C) .

- Hirshfeld Surface: CrystalExplorer maps show >60% contribution from H-bonding, correlating with low hygroscopicity (TGA mass loss <1% at 25°C/60% RH) .

Q. What advanced analytical techniques are recommended for characterizing trace impurities in synthesized batches?

Category: Analytical Chemistry Answer:

Q. How can computational modeling predict the compound’s reactivity in novel biochemical pathways?

Category: Computational Chemistry Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.